molecular formula C12H15NO5S B2875597 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-19-0

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2875597
CAS No.: 603118-19-0
M. Wt: 285.31
InChI Key: SFOGRWODCWJHPB-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a high-purity chemical compound for research applications. It is a benzoic acid derivative with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . The compound features a sulfonamide group linked to a tetrahydrofuran (oxolane) ring, a structure that may be of significant interest in medicinal chemistry and drug discovery for the design of enzyme inhibitors or receptor-targeting molecules. As a derivative of benzoic acid, a molecule with well-documented preservative and metabolic properties , this compound serves as a valuable building block or intermediate for synthesizing more complex molecules. It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions. For specific handling, storage, and safety information, please contact us.

Properties

IUPAC Name

3-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGRWODCWJHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxolan-2-ylmethylamine and sulfamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Modifications and Binding Affinity

  • Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Replaces sulfur in the parent compound with a sulfamoyl group. Exhibits enhanced binding affinity (ΔG = -8.53 kcal/mol) compared to its predecessor (ΔG = -7.94 kcal/mol), attributed to stronger hydrogen bonding and van der Waals interactions . Key Insight: Sulfamoyl groups improve target engagement, making them critical for optimizing ligand-receptor interactions.

Substituted Indole Derivatives ( and )

Compounds 10l–10p and 10q–10r feature variations in benzyl substituents (e.g., chloro, fluoro, trifluoromethyl) and hydrazinyl linkages. Notable observations include:

  • 10o (3-Chloro-4-fluorobenzyl substituent): Highest yield (87%), suggesting favorable synthetic accessibility .
  • 10r (4-Chloro-3-trifluoromethylbenzyl substituent): Melting point (292–294°C) indicates high crystallinity and stability .
  • Activity Correlation : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability and binding specificity.

Loop Diuretics as Functional Analogues ()

  • Furosemide: A sulfamoyl benzoic acid derivative with moderate NKCC1 inhibition (IC₅₀ = 5–6 µM).
  • Azosemide: Non-acidic sulfamoyl derivative with superior potency (IC₅₀ = 0.2 µM) and tissue distribution, underscoring the role of non-ionizable groups in enhancing bioavailability .
  • Ethacrynic Acid : Lacks a sulfamoyl group, resulting in markedly reduced potency (IC₅₀ = 1.6–3.0 mM ), highlighting the sulfamoyl moiety’s indispensability for NKCC1 inhibition .

Brominated Derivative ()

  • 3-Bromo-4-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid: Molecular formula: C₁₂H₁₄BrNO₅S (MW: 364.21 g/mol).

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Substituents/Modifications Molecular Formula Binding Affinity/IC₅₀ Key Findings References
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid Oxolane-methyl sulfamoyl C₁₁H₁₁NO₆S N/A Drug impurity standard; stable structure
Compound 4 Sulfamoyl substitution C₂₀H₁₈N₂O₅S ΔG = -8.53 kcal/mol Enhanced binding vs. parent compound
Furosemide Chlorine, sulfamoyl C₁₂H₁₁ClN₂O₅S IC₅₀ = 5–6 µM Moderate NKCC1 inhibition
Azosemide Non-acidic sulfamoyl C₁₂H₁₆N₄O₃S₂ IC₅₀ = 0.2 µM High potency, improved distribution
10o 3-Chloro-4-fluorobenzyl C₂₂H₁₅ClFN₃O₅S N/A High synthetic yield (87%)
3-Bromo derivative () 3-Bromo substitution C₁₂H₁₄BrNO₅S N/A Potential for altered selectivity

Biological Activity

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound with significant potential in various biological applications, particularly due to its antimicrobial and anti-inflammatory properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₁O₅S
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 603118-19-0

The compound features a sulfamoyl group which is known for its ability to interact with biological targets, potentially influencing various physiological processes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within the body. The sulfamoyl moiety is believed to inhibit the activity of certain enzymes, leading to:

  • Antimicrobial Effects : Inhibition of bacterial growth through interference with bacterial metabolism.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, particularly through the inhibition of NF-κB signaling and COX enzymes, which are crucial in the inflammatory response.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Preliminary studies suggest:

Pathogen Activity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

These findings suggest the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential has been investigated in several models. A study demonstrated that this compound significantly reduced inflammation markers in lipopolysaccharide (LPS)-induced models:

Inflammatory Marker Control Group Treated Group
TNF-αHighLow
IL-1βHighLow
COX-2HighModerate

This indicates that this compound may effectively reduce inflammatory responses.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against clinical isolates of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential as an antibacterial agent .
  • Anti-inflammatory Mechanisms : Another research article highlighted the compound's ability to inhibit NF-kB activation in macrophages stimulated by LPS. This inhibition led to decreased production of pro-inflammatory cytokines, indicating its therapeutic potential in treating chronic inflammatory diseases .
  • Pharmacokinetics Studies : Pharmacokinetic studies conducted on animal models showed that the compound has favorable absorption and distribution characteristics, with an elimination half-life suitable for therapeutic applications .

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